YO-2

Plasmin inhibition fibrinolysis antifibrinolytic

YO-2 uniquely combines potent plasmin inhibition (IC50=0.53μM) with caspase-dependent apoptosis, a dual function driven by its octylamide tail not found in lysine analogs like tranexamic acid. It demonstrates validated in vivo efficacy in reducing tumor xenografts and metastasis, making it the definitive tool for dissecting plasmin's role in cancer biology, salt-sensitive hypertension, and inflammatory/fibrotic pathways. Substituting with other YO-series analogs risks loss of this specific pro-apoptotic activity.

Molecular Formula C31H46N4O3
Molecular Weight 522.73
CAS No. 288254-44-4
Cat. No. B611900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYO-2
CAS288254-44-4
SynonymsYO-2;  YO 2;  YO2; 
Molecular FormulaC31H46N4O3
Molecular Weight522.73
Structural Identifiers
SMILESCCCCCCCCNC([C@@H](NC([C@@H]1CC[C@H](CC1)CN)=O)CC2=CC=C(C=C2)OCC3=CC=NC=C3)=O
InChIInChI=1S/C31H46N4O3/c1-2-3-4-5-6-7-18-34-31(37)29(35-30(36)27-12-8-25(22-32)9-13-27)21-24-10-14-28(15-11-24)38-23-26-16-19-33-20-17-26/h10-11,14-17,19-20,25,27,29H,2-9,12-13,18,21-23,32H2,1H3,(H,34,37)(H,35,36)/t25-,27-,29-/m0/s1
InChIKeyZBCXDUNUUKRQSV-RWPDHJIBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

YO-2 (CAS 288254-44-4): Active Site-Directed Plasmin Inhibitor with Distinct Antitumor and Apoptotic Activity


YO-2 [Nalpha-[trans-4-(Aminomethyl)cyclohexane-1-Carbonyl]-N-Octyl-O-[(Pyridin-4-Yl)methyl]-L-Tyrosinamide] is a synthetic, small-molecule, active site-directed plasmin inhibitor composed of a tranexamic acid moiety, an O-picolyl-tyrosine residue, and an octylamide C-terminal tail [1]. It exhibits potent plasmin inhibition (IC50 = 0.53 μM) and uniquely combines anti-fibrinolytic activity with the induction of apoptosis in thymocytes and various cancer cell lines via activation of the caspase cascade [2][3]. This dual functional profile distinguishes YO-2 from classical lysine-analog antifibrinolytics and other in-class plasmin inhibitors that lack robust pro-apoptotic and in vivo antitumor efficacy [4].

Why Plasmin Inhibitors Are Not Interchangeable: The YO-2 Differentiation


Plasmin inhibitors encompass diverse mechanistic classes—lysine analogs (e.g., tranexamic acid), active site-directed inhibitors (e.g., YO series), and macromolecular inhibitors (e.g., aprotinin)—each with distinct selectivity, potency, and downstream cellular effects [1]. Within the YO series itself, subtle structural variations at the C-terminal moiety drastically alter both protease selectivity (plasmin vs. plasma kallikrein) and the ability to induce apoptosis [2]. Consequently, substituting YO-2 with a seemingly related analog risks loss of its defining dual functional activity—potent plasmin inhibition coupled with caspase-dependent apoptosis—which is not a class-wide property but a compound-specific feature driven by its precise hydrophobic C-terminal octylamide group [3].

Quantitative Differentiation of YO-2: Head-to-Head Evidence Against Closest Comparators


Plasmin Inhibition Potency: YO-2 vs. Tranexamic Acid (Tra)

YO-2 is an active site-directed plasmin inhibitor, whereas tranexamic acid (Tra) is a lysine analog that binds to the lysine binding sites (LBS) on plasminogen. YO-2 demonstrates over 94-fold greater potency for inhibiting plasmin activity. YO-2 inhibits plasmin with an IC50 of 0.53 μM [1]. In contrast, Tra inhibits fibrinolysis with an IC50 of 50 μM [2]. This potency difference is mechanistically significant because YO-2 directly blocks the active site, enabling it to inhibit amidolysis and fibrinogenolysis, activities which Tra cannot effectively block even at high concentrations (Ki for amidolysis = 40 mM) [2].

Plasmin inhibition fibrinolysis antifibrinolytic

Selectivity for Plasmin over Plasma Kallikrein: YO-2 vs. YO-1

Within the YO compound series, a single amino acid substitution at the P1' position alters protease selectivity. YO-2 (trans-4-aminomethylcyclohexanecarbonyl-Tyr(O-Pic)-octylamide) selectively inhibits plasmin (PL) [1]. In contrast, its structural analog YO-1 (trans-4-aminomethylcyclohexanecarbonyl-Phe-4-carboxymethylanilide) selectively inhibits plasma kallikrein (PK) [1]. This differential selectivity is functionally critical: YO-2 induced apoptosis in M1 melanoma and HT29 colon carcinoma cells within 24 hours via caspase-3 activation, whereas YO-1 did not affect these cell lines even after 48 hours of treatment [1].

Plasmin selectivity kallikrein serine protease

In Vivo Antitumor and Antimetastatic Efficacy: YO-2 vs. Untreated Control

YO-2 demonstrates quantifiable in vivo efficacy in inhibiting tumor growth and reducing metastasis in multiple xenograft models. In immuno-deprived mice, YO-2 inhibited the growth of HT-29 human colon carcinoma, HT-18 human melanoma, and HT-58 human B cell lymphoma xenografts by 40-50% when administered subcutaneously at 2.0 mg/kg (HT-29, HT-58) or orally at 0.4 mg/kg (HT-18) [1]. In the B16 mouse melanoma muscle-lung metastasis model, YO-2 decreased the number of lung metastases, with 4 mg/kg being the most effective dose [1]. This dual anti-growth and anti-metastatic profile distinguishes YO-2 as the only plasmin inhibitor reported to possess both antihemorrhagic and antitumor effects [1].

Antitumor antimetastatic xenograft B16 melanoma

In Vivo Efficacy in Hypertension and Podocyte Injury: YO-2 vs. Tranexamic Acid (TA)

In a Dahl salt-sensitive (DS) rat model of hypertension and proteinuria, YO-2 demonstrated clear superiority over tranexamic acid (TA). Five-week-old DS rats fed a high-salt diet developed severe hypertension and proteinuria, which was significantly attenuated by YO-2 treatment but not by TA [1]. YO-2 inhibited the attachment of plasmin(ogen) to podocytes and alleviated podocyte injury by inhibiting apoptosis and inflammatory/profibrotic cytokines, while TA failed to inhibit urinary plasmin activity or alleviate hypertension or proteinuria [1]. This functional divergence highlights that plasmin active-site inhibition by YO-2 achieves therapeutic benefits in this model that lysine-analog LBS blockade cannot.

Hypertension podocyte injury salt-sensitive ENaC

Recommended Research and Industrial Application Scenarios for YO-2


Investigating the Dual Role of Plasmin in Tumor Progression and Metastasis

Given its demonstrated in vivo efficacy in reducing tumor xenograft growth (40-50%) and decreasing lung metastases in the B16 melanoma model [1], YO-2 is a premier tool compound for dissecting the mechanistic contributions of plasmin to tumor growth, invasion, and metastatic dissemination. Its ability to induce apoptosis in cancer cells via caspase activation [2] makes it particularly valuable for combination therapy studies or for exploring the intersection of coagulation/fibrinolysis and cancer biology.

Studying Plasmin-Mediated Podocyte Injury and Salt-Sensitive Hypertension

YO-2 has been shown to significantly attenuate hypertension and proteinuria in Dahl salt-sensitive rats, a model in which the standard antifibrinolytic tranexamic acid was ineffective [1]. YO-2 is therefore the compound of choice for research into the pathogenic role of plasmin in renal epithelial sodium channel (ENaC) activation, podocyte injury, and the development of salt-sensitive hypertension. It serves as a critical active-site probe distinct from LBS-binding analogs.

Exploring Plasmin's Role in Inflammatory and Fibrotic Cytokine Signaling

YO-2 has been demonstrated to inhibit the release of inflammatory and profibrotic cytokines and to suppress matrix metalloproteinase (MMP) activation in models of acute graft-versus-host disease (GVHD) and podocyte injury [1][2]. Researchers investigating the intersection of plasmin activity with inflammatory signaling pathways, extracellular matrix remodeling, and fibrotic responses will find YO-2 a valuable and well-validated pharmacological tool.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for YO-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.